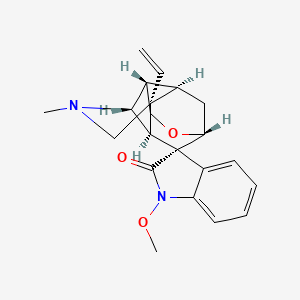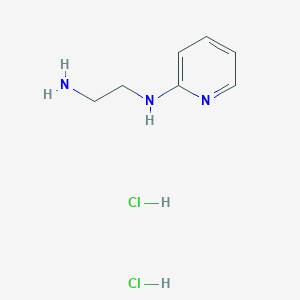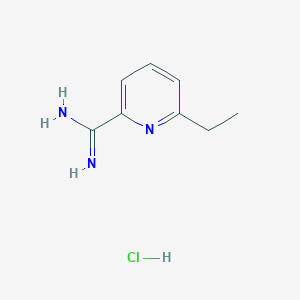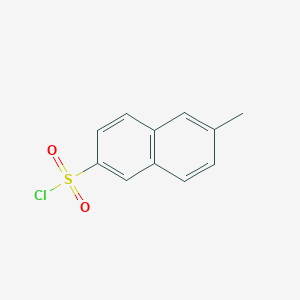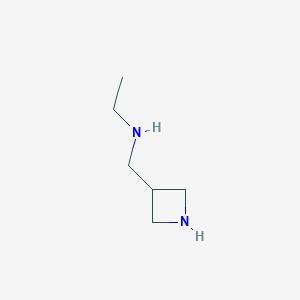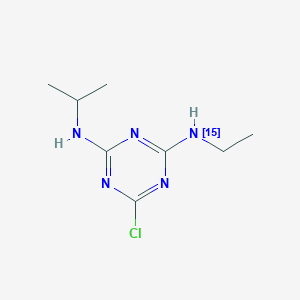
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine
Overview
Description
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C8H14ClN5. It is a derivative of atrazine, a widely used herbicide. This compound is notable for its isotopic labeling with nitrogen-15, which makes it useful in various scientific studies, particularly in environmental and agricultural research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine and isopropylamine. The isotopic labeling with nitrogen-15 is achieved by using nitrogen-15 enriched reagents. The reaction conditions generally include:
Temperature: The reaction is carried out at a controlled temperature, often around 0-5°C initially, followed by a gradual increase to room temperature.
Solvent: Common solvents used include acetone or acetonitrile.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Quality Control: Rigorous testing to ensure isotopic purity and chemical composition.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine.
Oxidation: Products include various oxidized derivatives.
Reduction: Reduced forms of the compound, often leading to the removal of the chlorine atom.
Scientific Research Applications
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is used in various scientific research applications:
Environmental Studies: To trace the fate and transport of atrazine in the environment.
Agricultural Research: To study the metabolism and degradation of herbicides in crops and soil.
Biological Studies: To investigate the effects of atrazine and its derivatives on biological systems.
Industrial Applications: Used in the synthesis of other nitrogen-15 labeled compounds for research purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine involves its interaction with photosynthetic pathways in plants. It inhibits photosystem II, leading to the disruption of electron transport and ultimately causing plant death. The molecular targets include the D1 protein in the photosystem II complex .
Comparison with Similar Compounds
Similar Compounds
Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine.
Simazine: 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine.
Propazine: 2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine.
Uniqueness
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for tracing studies and understanding the environmental and biological fate of atrazine derivatives .
Properties
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH]C1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583908 | |
| Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-17-9 | |
| Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
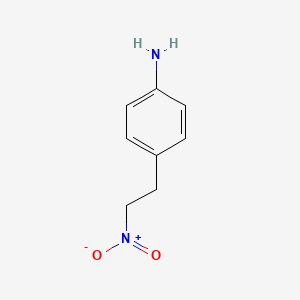
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

